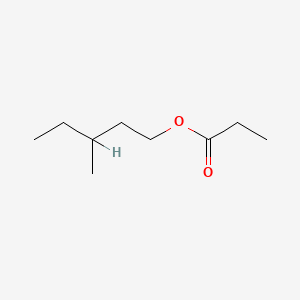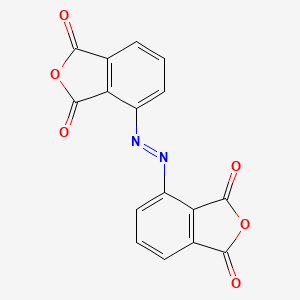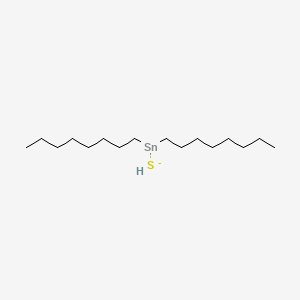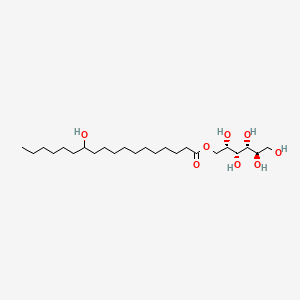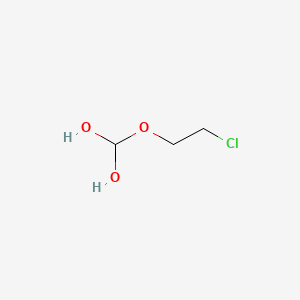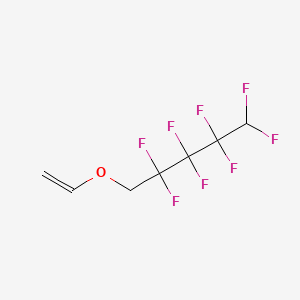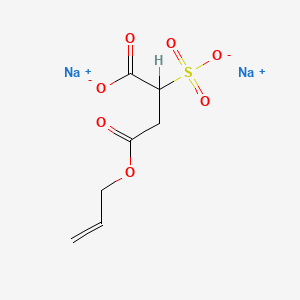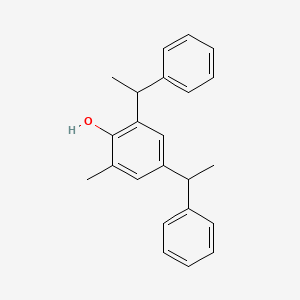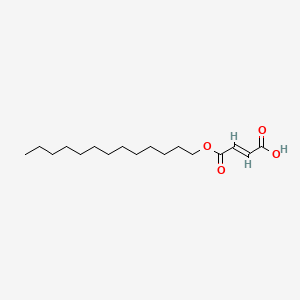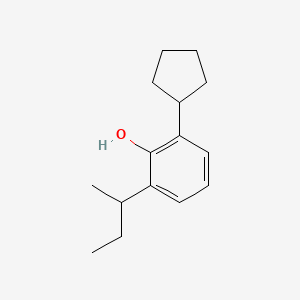
(2,3-Dihydroxypropyl) hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxypropyl) hydrogen succinate, also known as succinic acid hydrogen 1-(2,3-dihydroxypropyl) ester, is an organic compound with the molecular formula C7H12O6. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2,3-dihydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydroxypropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydroxypropyl) hydrogen succinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dihydroxypropyl succinate.
Reduction: Formation of 2,3-dihydroxypropyl alcohol.
Substitution: Formation of various substituted esters.
Scientific Research Applications
(2,3-Dihydroxypropyl) hydrogen succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of (2,3-dihydroxypropyl) hydrogen succinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups allow for hydrogen bonding interactions, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Succinic Acid: The parent compound, which lacks the 2,3-dihydroxypropyl group.
2,3-Dihydroxypropyl Esters: Other esters of 2,3-dihydroxypropyl alcohol with different carboxylic acids.
Glycerol Esters: Compounds where glycerol is esterified with various acids.
Uniqueness: (2,3-Dihydroxypropyl) hydrogen succinate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
94199-49-2 |
|---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O6/c8-3-5(9)4-13-7(12)2-1-6(10)11/h5,8-9H,1-4H2,(H,10,11) |
InChI Key |
DQHHKFVACXSZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCC(CO)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


